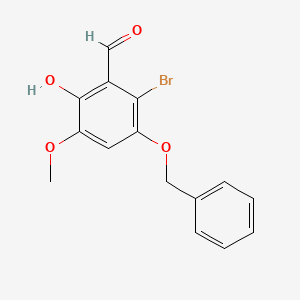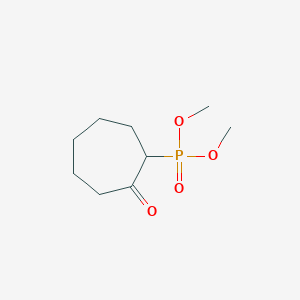
Dimethyl (2-oxocycloheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-oxocycloheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P. It is also known as (2-Oxoheptyl)phosphonic acid dimethyl ester. This compound is characterized by the presence of a phosphonate group attached to a seven-membered cycloheptanone ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxocycloheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-oxocycloheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (2-oxocycloheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and phosphonylated derivatives.
Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of dimethyl (2-oxocycloheptyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of the phosphonate group, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with a smaller cycloalkyl group.
Dimethyl (hexanoylmethyl)phosphonate: Another related compound with a different alkyl chain length.
Uniqueness
Dimethyl (2-oxocycloheptyl)phosphonate is unique due to its seven-membered ring structure, which imparts distinct chemical properties. This structural feature influences its reactivity and makes it suitable for specific applications that other phosphonates may not be able to achieve.
Properties
CAS No. |
60719-14-4 |
|---|---|
Molecular Formula |
C9H17O4P |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-dimethoxyphosphorylcycloheptan-1-one |
InChI |
InChI=1S/C9H17O4P/c1-12-14(11,13-2)9-7-5-3-4-6-8(9)10/h9H,3-7H2,1-2H3 |
InChI Key |
JOSLDGKQNYTOBA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1CCCCCC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


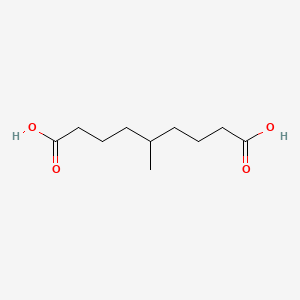
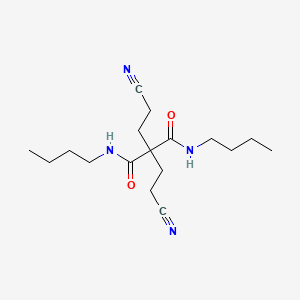
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol](/img/structure/B14613359.png)
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)
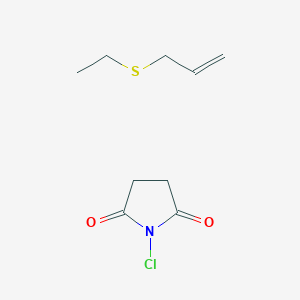

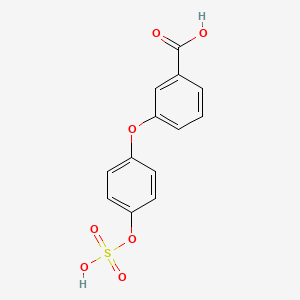


![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)



